1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-23(2,3)27-15-16(14-21(27)28)22-25-18-9-5-6-10-19(18)26(22)12-13-29-20-11-7-4-8-17(20)24/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFMORJSUYRWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzoimidazole core. The tert-butyl group is introduced through alkylation reactions, while the chlorophenoxyethyl group is added via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Scientific Research Applications
1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the benzoimidazole moiety may interact with active sites or allosteric sites on proteins, modulating their activity.
Comparison with Similar Compounds
Phenoxyethyl Side Chain Modifications
- 4-Methoxyphenoxyethyl variant (): Replacing the 2-chlorophenoxy group with 4-methoxyphenoxy reduces electronegativity and increases steric bulk. This substitution enhances solubility due to the methoxy group’s polarity but may reduce binding affinity to hydrophobic targets .
- Piperidinyl-2-oxoethyl variant (): Incorporation of a piperidine ring introduces basicity, which may enhance interactions with acidic residues in enzymes like acetylcholinesterase .
Pyrrolidinone Substituents
- tert-Butyl group: The tert-butyl group in the target compound enhances metabolic stability by shielding the pyrrolidinone ring from oxidative degradation, a feature shared with analogues in and .
- Fluorophenylmethyl group (): Substitution with a fluorinated arylalkyl chain increases electronegativity and may improve target selectivity in kinase or protease inhibition .
Physicochemical Properties
Predicted properties of the target compound and analogues are summarized below:
<sup>a</sup>logP values estimated using fragment-based methods.
<sup>b</sup>Calculated from molecular formula C23H24ClN3O2.
The target compound’s higher logP (3.8 vs. 2.9 for the methoxy analogue) reflects the chloro substituent’s lipophilicity, suggesting superior membrane permeability but reduced aqueous solubility .
Stability and Metabolic Profile
The tert-butyl group in the target compound confers resistance to first-pass metabolism, a trait observed in analogues like 1-tert-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (). In contrast, compounds lacking bulky substituents (e.g., ) exhibit shorter half-lives due to rapid oxidative degradation .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis of this benzimidazole-pyrrolidinone hybrid typically involves multi-step protocols. Key strategies include:
- Nucleophilic Substitution: React 2-chlorophenoxyethyl derivatives with benzimidazole precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the ether linkage .
- Cyclization: Use tert-butyl-protected pyrrolidinone intermediates to avoid side reactions during ring closure .
- Yield Optimization: Adjust solvent polarity (e.g., acetonitrile for better solubility) and employ catalysts like Pd(OAc)₂ for coupling reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Resolve complex proton environments (e.g., pyrrolidinone carbonyl at ~170 ppm in 13C NMR) and confirm tert-butyl signals (1.3–1.5 ppm in 1H NMR) .
- ESI-HRMS: Validate molecular weight (e.g., observed [M+H]⁺ within 1 ppm error) .
- TGA/DTA: Assess thermal stability (decomposition onset >250°C for tert-butyl derivatives) .
Q. What in vitro biological screening strategies assess its therapeutic potential?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (MIC ≤50 µg/mL against S. aureus) with benzimidazole derivatives as positive controls .
- Enzyme Inhibition: Screen against acetylcholinesterase (IC₅₀ via Ellman’s method) with oxazole-benzimidazole hybrids as benchmarks .
Advanced Research Questions
Q. How can SAR studies elucidate the role of the tert-butyl and chlorophenoxyethyl groups?
Methodological Answer:
Q. What computational approaches predict binding affinity to target enzymes?
Methodological Answer:
Q. How to resolve discrepancies in thermal stability data?
Methodological Answer:
Q. What strategies address metabolic stability challenges?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
